2-(Furan-3-yl)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of furan compounds has seen significant advancements. Classical methods have been improved and new methods have been developed . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and environmentally benign .Molecular Structure Analysis
The molecular structure of “2-(Furan-3-yl)nicotinic acid” is C10H7NO3 . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .Scientific Research Applications
Pharmacology: Antibacterial Agents
2-(Furan-3-yl)nicotinic acid derivatives have been explored for their potential as antibacterial agents . The furan ring is a common motif in many pharmacologically active compounds, and its incorporation into nicotinic acid derivatives may enhance their activity against resistant strains of bacteria. This application is particularly relevant in the fight against drug-resistant infections.
Agriculture: Fungicide and Nematicide
In agriculture, furan derivatives like 2-(Furan-3-yl)nicotinic acid can be utilized as fungicides and nematicides . Their ability to inhibit the growth of certain plant pathogens can be harnessed to protect crops and improve yields, contributing to food security and sustainable farming practices.
Material Science: Polymer Synthesis
The furan moiety is integral in the synthesis of novel polymers. Research has shown that furan derivatives can be used to create new types of resins and plastics with unique properties . These materials could have applications ranging from biodegradable plastics to high-performance composites.
Biochemistry: Enzyme Inhibition
In biochemistry, 2-(Furan-3-yl)nicotinic acid and its derivatives could serve as enzyme inhibitors . By interfering with enzyme activity, these compounds can be used to study biochemical pathways or as potential treatments for diseases where enzyme regulation is disrupted.
Industrial Chemistry: Chemical Synthesis
Industrially, furan derivatives are valuable intermediates in chemical synthesis . They can be used to produce a wide range of chemicals, including pharmaceuticals, dyes, and agrochemicals, through various synthetic routes that are being optimized for green chemistry.
Environmental Applications: Green Chemistry
Furan derivatives are considered key in the development of sustainable chemical processes . They are derived from renewable resources and can replace petrochemicals in many applications, reducing the environmental footprint of chemical manufacturing.
Mechanism of Action
Future Directions
The future of furan compounds lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .
properties
IUPAC Name |
2-(furan-3-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHCYBJJLOVNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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